3-Benzyloxy-6-bromo-2-nitrotoluene
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Overview
Description
1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C14H12BrNO3 It is characterized by a benzene ring substituted with benzyloxy, bromo, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The addition of a bromine atom to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group.
Each step requires specific reagents and conditions. For example, nitration typically involves the use of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 1-(Benzyloxy)-4-carboxy-3-methyl-2-nitrobenzene.
Reduction: 1-(Benzyloxy)-4-bromo-3-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its activity would depend on the functional groups present and their interactions with biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromobenzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-2-nitrobenzene:
4-Bromo-3-methyl-2-nitroaniline: Lacks the benzyloxy group, altering its solubility and reactivity.
Uniqueness: 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications not shared by its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methyl and benzyloxy) groups allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C14H12BrNO3 |
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Molecular Weight |
322.15 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-nitro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrNO3/c1-10-12(15)7-8-13(14(10)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
CXJDVHUNRZRAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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